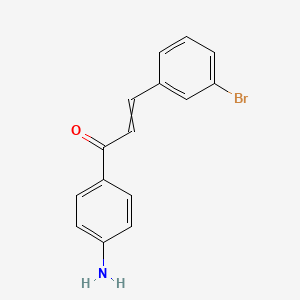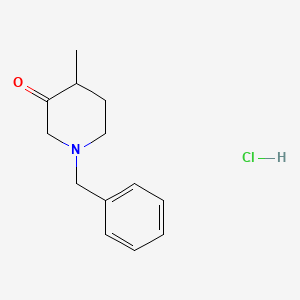![molecular formula C11H13NO2 B1392385 1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone CAS No. 1219948-68-1](/img/structure/B1392385.png)
1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone
Descripción general
Descripción
1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone, also known as 3-azetidinyloxy phenethyl ketone, is a synthetic compound that is used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 188.21 g/mol and a melting point of 115-117°C. It is insoluble in water, but soluble in organic solvents such as ethanol and acetone. This compound has become increasingly popular in recent years due to its ability to act as a ligand for a variety of receptors, and its potential for use in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Photoremovable Protecting Group for Carboxylic Acids
- The compound 1-[2-(2-hydroxyalkyl)phenyl]ethanone, a close derivative of the queried compound, has been used as a new photoremovable protecting group for carboxylic acids. This application is significant in the synthesis of various compounds where temporary protection of carboxylic acids is necessary (Atemnkeng, Louisiana II, Yong, Vottero, & Banerjee, 2003).
Antifungal Activity
- 1‐[(2‐Benzyloxy)Phenyl]‐2‐(Azol‐1‐yl)Ethanone derivatives, closely related to the target compound, have shown significant antifungal activity. This research explores the scaffold flexibility of these compounds for their potential use in antifungal therapies (Emami, Kazemi-Najafabadi, Pashangzadeh, Foroumadi, Faramarzi, Samadi, Falahati, Fateh, & Ashrafi-Khozani, 2011).
Anti-inflammatory Activity
- Research into the structural chemistry and anti-inflammatory activity of phenyl dimers, including 1-(4-[2-(4-Acetyl-phenoxy)-ethoxy]-phenyl)-ethanone, has shown that these compounds possess moderate to significant anti-inflammatory properties. This finding is crucial for the development of new anti-inflammatory drugs (Singh, Dowarah, Tewari, & Geiger, 2020).
Antimicrobial Activity
- A study on the synthesis and antimicrobial activity of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl) ethanone highlights its potential in the pharmaceutical industry, especially in the development of new antimicrobial agents (Wanjari, 2020).
Application in Material Science
- The electrochemical characterization of azo dye (E)-1-(4-((4-(phenylamino)phenyl)diazenyl)phenyl)ethanone suggests potential applications in the field of material science, particularly in the development of novel dyes and pigments (Surucu, Abaci, & Seferoğlu, 2016).
Propiedades
IUPAC Name |
1-[2-(azetidin-3-yloxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(13)10-4-2-3-5-11(10)14-9-6-12-7-9/h2-5,9,12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQDBZDPLMRGIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Amino-4-chlorophenyl)sulfonyl]-3-pyrrolidinol](/img/structure/B1392303.png)


![3-(Chloromethyl)-4-[(2-chloro-5-nitrophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392309.png)
![5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392310.png)








